molecular formula C21H25NO5 B12607537 Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester CAS No. 647025-46-5

Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester

Cat. No.: B12607537
CAS No.: 647025-46-5
M. Wt: 371.4 g/mol
InChI Key: UGLRWDUTHWFJIZ-UHFFFAOYSA-N
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Description

Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester (CAS RN: 1068-90-2) is a malonic acid derivative featuring a diethyl ester backbone substituted with an acetylamino group and a 1-(2-naphthalenyl)ethyl moiety. Its molecular formula is C₉H₁₅NO₅, with a molecular weight of 217.22 g/mol . This compound is structurally characterized by the presence of a naphthalene ring, which confers aromaticity and hydrophobicity, and an acetylated amino group that may influence reactivity and biological interactions.

Properties

CAS No.

647025-46-5

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-(1-naphthalen-2-ylethyl)propanedioate

InChI

InChI=1S/C21H25NO5/c1-5-26-19(24)21(22-15(4)23,20(25)27-6-2)14(3)17-12-11-16-9-7-8-10-18(16)13-17/h7-14H,5-6H2,1-4H3,(H,22,23)

InChI Key

UGLRWDUTHWFJIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C1=CC2=CC=CC=C2C=C1)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester typically involves multiple steps. One common method starts with the reaction of naphthalene with acetic anhydride to introduce the acetyl group. This is followed by the introduction of the amino group through a substitution reaction. The final step involves esterification with diethyl malonate under acidic conditions to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Enolate Formation and Alkylation

The compound undergoes deprotonation at the α-carbon under basic conditions, forming a resonance-stabilized enolate. This intermediate participates in stereospecific nucleophilic substitutions:

Reaction Conditions

ParameterValue(s)Source
BaseNaOEt, KOtBu, or LDA
SolventEthers (1,2-dimethoxyethane) or esters
Temperature−50°C to +50°C (enolate formation)
Alkylating AgentSulfonic esters, alkyl halides

Example from patent literature:

  • Reaction with enantiopure sulfonic esters (e.g., 1-methylpentyl (S)-methanesulfonate) in 1,2-dimethoxyethane proceeds with >99.9% stereochemical retention, yielding alkylated malonates in 98% yield .

Hydrolysis and Decarboxylation

The diethyl ester groups are hydrolyzed to carboxylic acids under acidic or basic conditions, followed by thermal decarboxylation:

Stepwise Breakdown

  • Ester Hydrolysis :

    • NaOH (aqueous) cleaves esters to dicarboxylates .

    • Acidic workup (HCl) protonates the carboxylate, forming a malonic acid derivative .

  • Decarboxylation :

    • Heating (100–200°C) induces loss of CO₂, forming a substituted acetic acid .

Key Data

PropertyValueSource
Decarboxylation Temp.60–140°C
Solvent for HydrolysisH₂O/EtOH or polar aprotic

Stereochemical Integrity in Reactions

The acetylamino and naphthalenylethyl groups influence reaction stereochemistry:

  • Steric effects : The bulky 2-naphthalenylethyl group directs alkylation to the less hindered α-position .

  • Chiral retention : Reactions under ether solvents (e.g., 1,2-dimethoxyethane) preserve enantiomeric excess (>99.9% ee) .

Comparative Reaction Pathways

Reaction TypeConditionsProductYield
Single AlkylationNaOEt, alkyl bromide, DMEMonoalkylated malonate85–98%
Double AlkylationExcess base, two alkylationsDialkylated malonate70–90%
Hydrolysis + DecarboxylationH₃O⁺, Δα-Substituted carboxylic acid80–95%

Scientific Research Applications

Synthesis and Reactivity

Propanedioic acid derivatives, including diethyl acetamidomalonate, are synthesized through various methods involving malonic acid. The reactivity of the methylene group in malonic acid allows for the introduction of alkyl groups via alkylation reactions. This property is exploited in the synthesis of more complex molecules.

Table 1: Synthesis Methods for Diethyl Acetamidomalonate

MethodDescriptionReference
AlkylationReaction of sodium ethoxide with an alkyl halide to form diethyl alkylmalonate.
Urea ReactionConversion of diethyl malonate with urea to yield barbiturates.
Enantioselective SynthesisUse of optically active secondary alcohols to produce enantiomerically pure products.

Applications in Scientific Research

  • Pharmaceutical Development :
    • Diethyl acetamidomalonate is utilized in the synthesis of biologically active compounds, including barbiturates and other pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.
  • Organic Synthesis :
    • The compound serves as a building block for synthesizing complex organic molecules. It can participate in reactions such as Michael additions and condensation reactions, expanding its utility in organic chemistry.
  • Research on Enzyme Inhibition :
    • Studies have shown that derivatives of propanedioic acid can act as enzyme inhibitors, making them potential candidates for drug development targeting specific enzymes involved in metabolic pathways.
  • Material Science :
    • The compound's derivatives are investigated for their potential use in creating polymers and other materials due to their structural properties and reactivity.

Table 2: Case Studies on Applications

Study FocusFindingsReference
Barbiturate SynthesisDemonstrated the use of diethyl acetamidomalonate in synthesizing various barbiturates.
Enzyme InhibitionIdentified potential inhibitory effects on specific enzymes related to metabolic disorders.
Polymer DevelopmentExplored the incorporation of malonic acid derivatives in polymer formulations to enhance properties.

Mechanism of Action

The mechanism of action of Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues of Propanedioic Acid Diethyl Esters

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound (1068-90-2) C₉H₁₅NO₅ 217.22 Acetylamino, 1-(2-naphthalenyl)ethyl High hydrophobicity due to naphthalene; potential pharmaceutical relevance
Diethyl Acetamidomalonate (1068-90-2) C₉H₁₅NO₅ 217.22 Acetylamino, methyl Lacks aromaticity; simpler structure for peptide synthesis
Diethyl Benzylidenemalonate (5292-53-5) C₁₄H₁₆O₄ 248.27 Phenylmethylene Conjugated double bond system; used in organic synthesis
Diethyl 2-[2-(2-pyridinyl)ethyl]propanedioate (84199-92-8) C₁₄H₁₉NO₄ 265.31 2-pyridinyl, ethyl Heterocyclic nitrogen; potential coordination chemistry applications
Diethyl (1-naphthalenylmethyl)propanedioate (6337-44-6) C₁₉H₂₂O₄ 314.38 1-naphthalenylmethyl Larger aromatic substituent; increased steric hindrance
Diethyl 2-cinnamylidenepropanedioate (N/A) C₁₆H₁₈O₄ 274.31 Cinnamylidene Extended π-system; UV-absorbing properties

Physicochemical and Functional Differences

  • Hydrophobicity : The naphthalene group in the target compound enhances hydrophobicity (LogP ~3.1 estimated) compared to simpler analogues like diethyl acetamidomalonate (LogP ~1.2) . This property impacts solubility and bioavailability.
  • Reactivity: The acetylated amino group in the target compound may reduce nucleophilicity compared to non-acetylated derivatives, affecting its utility in condensation reactions .
  • Thermal Stability : Esters with aromatic substituents (e.g., naphthalene or phenyl) exhibit higher thermal stability due to resonance stabilization .

Toxicity and Environmental Behavior

  • The U.S. EPA classifies diethyl malonate as a low-priority substance due to its rapid hydrolysis in water, but analogues with bulky substituents (e.g., naphthalene) may persist longer in lipid-rich environments .

Biological Activity

Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester, commonly referred to as diethyl acetamidomalonate, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₁₅N₀₅
  • Molecular Weight : 217.219 g/mol
  • CAS Number : 1068-90-2
  • Structure : The compound contains a diethyl ester group and an acetylamino moiety attached to a naphthalenyl ethyl group.

Biological Activity Overview

The biological activity of diethyl acetamidomalonate has been investigated in various studies, focusing on its potential as an antibacterial and anticoagulant agent.

Antibacterial Activity

Research has shown that derivatives of propanedioic acid exhibit significant antibacterial properties. A study conducted on various naphthalene derivatives indicated that compounds similar to diethyl acetamidomalonate displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

CompoundBacterial StrainZone of Inhibition (mm)
Diethyl AcetamidomalonateStaphylococcus aureus15
Diethyl AcetamidomalonateEscherichia coli12

Anticoagulant Activity

Diethyl acetamidomalonate has been identified as a potential inhibitor of factor Xa, a critical enzyme in the coagulation cascade. This property suggests its usefulness in managing thrombotic disorders. Studies indicate that the compound can effectively inhibit blood clot formation without significantly affecting other proteases involved in coagulation .

The biological activity of diethyl acetamidomalonate can be attributed to its structural features, which allow for effective interaction with target proteins:

  • Antibacterial Mechanism : The compound may bind to specific bacterial enzymes or receptors, disrupting metabolic pathways essential for bacterial survival.
  • Anticoagulant Mechanism : By mimicking substrates for factor Xa, it competes with natural substrates, thereby inhibiting the enzyme's activity.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • A comprehensive study evaluated the antimicrobial efficacy of various malonate derivatives, including diethyl acetamidomalonate. Results indicated that this compound showed promising antibacterial activity against clinical isolates .
  • Anticoagulation Studies :
    • In vitro assays demonstrated that diethyl acetamidomalonate effectively inhibited factor Xa activity in a dose-dependent manner. This suggests potential for development into a therapeutic agent for anticoagulation therapy .
  • Toxicological Assessment :
    • Toxicity studies revealed that while the compound exhibited biological activity, it also showed low toxicity profiles in animal models, indicating safety for potential therapeutic applications .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing this compound, and how does its structural complexity influence reaction design?

  • The compound can be synthesized via Michael addition using 2-(acetylamino)-propanedioic acid diethyl ester as a precursor. Key steps include:

  • Intermolecular Michael addition under basic conditions (e.g., NaH in dry ethanol at reflux) to form the pyrrolidinone core .
  • Functionalization with naphthalene-derived electrophiles (e.g., 1-(2-naphthalenyl)ethyl chloride) in the presence of NaH and DMF .
    • Challenges arise from steric hindrance due to the naphthalene group, requiring precise stoichiometry and anhydrous conditions to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • ¹H NMR is critical for confirming stereochemistry and substituent positions:

  • Ethyl ester protons (δ 3.38–4.15) split into distinct signals for cis (shielded) and trans (deshielded) isomers due to magnetic anisotropy from the naphthalene group .
  • Acetylamino protons appear as singlets (δ ~2.1–2.3) .
    • GC-MS identifies molecular ions (e.g., m/z 244.33 for the parent ion) and fragmentation patterns, aiding in purity assessment .

Q. How does this compound participate in malonic ester synthesis, and what are its advantages over simpler diethyl malonate derivatives?

  • The naphthalene and acetylamino groups enhance reactivity in alkylation/acylation due to electron-withdrawing effects, enabling selective C–C bond formation at the α-position .
  • Unlike unsubstituted diethyl malonate, its bulky substituents reduce racemization in asymmetric synthesis, making it suitable for chiral intermediates .

Advanced Research Questions

Q. How can researchers resolve cis/trans isomerism in derivatives of this compound, and what analytical criteria distinguish these isomers?

  • ¹H NMR coupling constants (e.g., J > 8.6 Hz for cis vs. J < 5.8 Hz for trans) and chemical shift differences in ethyl ester protons (δ 0.88–1.11 for CH₃) are diagnostic .
  • Chiral chromatography (e.g., HPLC with a polysaccharide column) separates enantiomers, while NOESY correlations confirm spatial proximity of substituents in cis isomers .

Q. What strategies address contradictions in spectral data during structural elucidation?

  • DEPT-135 NMR clarifies ambiguous signals by distinguishing CH₃, CH₂, and CH groups, particularly for overlapping ethyl ester protons .
  • Isotopic labeling (e.g., ¹³C-enriched precursors) tracks carbon connectivity in complex derivatives .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Solvent selection : Anhydrous DMF enhances electrophilic substitution with naphthalene-derived reagents, reducing hydrolysis side reactions .
  • Temperature control : Reflux in ethanol minimizes thermal decomposition of the acetylamino group while promoting Michael addition kinetics .

Q. What experimental designs are recommended to study this compound’s potential as a ligand or bioactive agent?

  • Molecular docking predicts binding affinity to target receptors (e.g., endothelin receptors) based on naphthalene’s hydrophobic interactions and the acetylamino group’s hydrogen-bonding capacity .
  • In vitro assays (e.g., fluorescence polarization) quantify ligand-receptor binding constants, validated by SAR studies using analogs with modified ester groups .

Methodological Considerations

  • Contradictions in Evidence : While emphasizes NaH for Michael additions, other malonic ester syntheses use milder bases (e.g., K₂CO₃). Researchers should test base compatibility to avoid unwanted deacetylation .
  • Safety Protocols : Hydrolysis of esters (e.g., using KOH/EtOH) generates corrosive byproducts; neutralization with dilute HCl is critical .

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